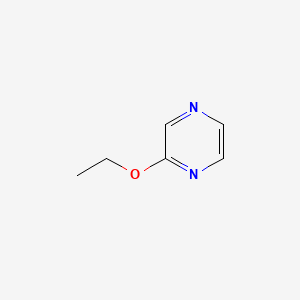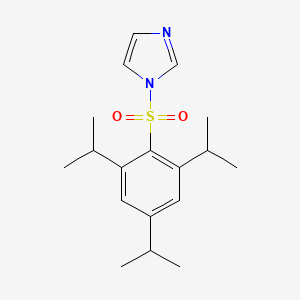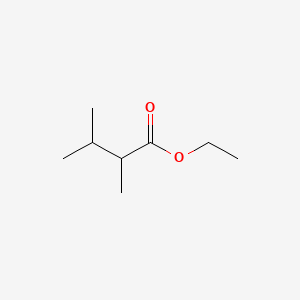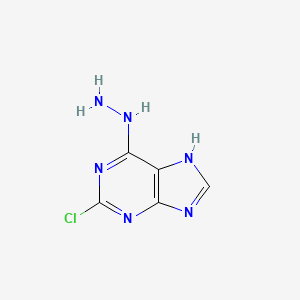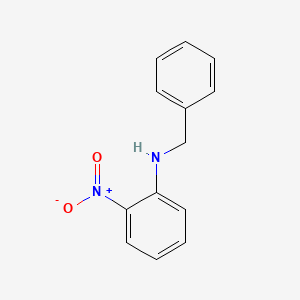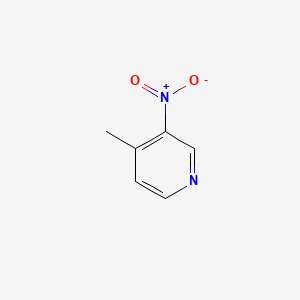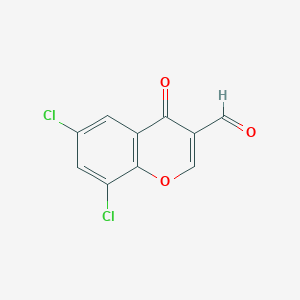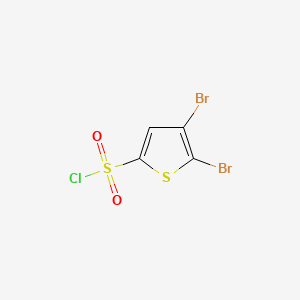
2-Iodobenzohydrazide
Overview
Description
2-Iodobenzohydrazide is a chemical compound derived from 2-iodobenzoic acid. It belongs to the hydrazide-hydrazones class of compounds, which are known for their potential biological activities, including cytotoxic and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodobenzohydrazide can be synthesized through a condensation reaction. One common method involves dissolving 2-iodobenzoic acid in dichloromethane and stirring the mixture at room temperature with 1,1′-carbonyldiimidazole. Hydrazine monohydrate is then added, and the mixture is stirred further. The resulting solid is collected by filtration and dried under reduced pressure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar condensation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Iodobenzohydrazide undergoes various chemical reactions, including:
Oxidation: Using hypervalent iodine reagents like o-Iodoxybenzoic acid (IBX), which can oxidize amines and dehydrogenate tetrahydro-β-carbolines.
Condensation: Reacting with aldehydes to form acylhydrazones.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents such as o-Iodoxybenzoic acid (IBX).
Condensation: Various substituted aromatic aldehydes under solvent-free or mechanochemical conditions.
Major Products
Acylhydrazones: Formed from the condensation reaction with aldehydes.
Scientific Research Applications
2-Iodobenzohydrazide has several scientific research applications:
Chemistry: Used in the synthesis of hydrazide-hydrazones, which have potential biological activities.
Biology: Studied for its cytotoxic and antimicrobial properties.
Industry: Utilized in the synthesis of various derivatives for research purposes.
Mechanism of Action
While specific information on the mechanism of action of 2-Iodobenzohydrazide is limited, it is known that hydrazide-hydrazones, including this compound, can exhibit biological activities. These compounds may interact with molecular targets and pathways involved in cytotoxic and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoic acid: The precursor to 2-Iodobenzohydrazide.
3-Iodobenzoic acid: Another iodobenzoic acid derivative with similar properties.
4-Iodobenzoic acid: Also used to synthesize hydrazide-hydrazones.
Uniqueness
This compound is unique due to its specific iodine substitution at the 2-position, which can influence its reactivity and biological activity compared to other iodobenzoic acid derivatives .
Properties
IUPAC Name |
2-iodobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWILBQORUHQREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346845 | |
| Record name | 2-Iodobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31822-03-4 | |
| Record name | 2-Iodobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-IODOBENZOIC ACID HYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper discusses NP-10, a novel antimitotic agent. Can you elaborate on the role of 2-Iodobenzohydrazide within NP-10 and its potential contribution to the observed antimitotic activity?
A1: While the research article primarily focuses on NP-10 as a whole, it's important to note that NP-10 is a conjugate molecule containing this compound as a key component []. Though the specific contribution of this compound to the overall antimitotic activity of NP-10 isn't explicitly detailed in this study, it's highly likely that its presence influences the molecule's interaction with its biological targets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
